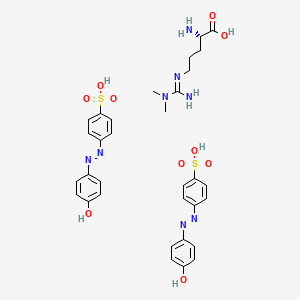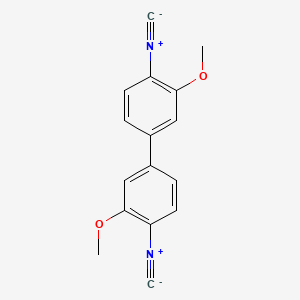
4,4'-Diisocyano-3,3'-dimethoxybiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diisocyano-3,3’-dimethoxybiphenyl is an organic compound with the molecular formula C16H12N2O2 It is characterized by the presence of two isocyanate groups and two methoxy groups attached to a biphenyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diisocyano-3,3’-dimethoxybiphenyl typically involves the reaction of 4,4’-diaminobiphenyl with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the desired isocyanate compound. The reaction conditions generally include:
Temperature: 0-5°C for the initial formation of the carbamoyl chloride, followed by room temperature for the cyclization step.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 4,4’-Diisocyano-3,3’-dimethoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To ensure efficient mixing and heat transfer.
Automated control systems: To maintain optimal reaction conditions and ensure product consistency.
Purification: Typically involves recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Diisocyano-3,3’-dimethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate groups can yield amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-Diisocyano-3,3’-dimethoxybiphenyl has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its ability to form strong covalent bonds.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
Wirkmechanismus
The mechanism of action of 4,4’-Diisocyano-3,3’-dimethoxybiphenyl primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate linkages, respectively. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups undergo nucleophilic addition reactions with various nucleophiles.
Polymerization: Can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Diisocyanato-3,3’-dimethylbiphenyl
- 4,4’-Diisocyanato-3,3’-dihydroxybiphenyl
- 4,4’-Diisocyanato-3,3’-dichlorobiphenyl
Uniqueness
4,4’-Diisocyano-3,3’-dimethoxybiphenyl is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. Compared to its analogs, the methoxy groups can provide additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H12N2O2 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
1-isocyano-4-(4-isocyano-3-methoxyphenyl)-2-methoxybenzene |
InChI |
InChI=1S/C16H12N2O2/c1-17-13-7-5-11(9-15(13)19-3)12-6-8-14(18-2)16(10-12)20-4/h5-10H,3-4H3 |
InChI-Schlüssel |
COGJHPOLPFAHQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#[C-])OC)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




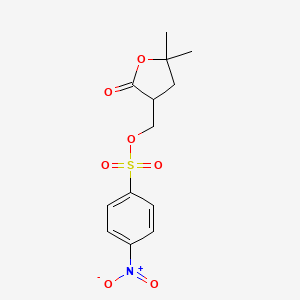
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
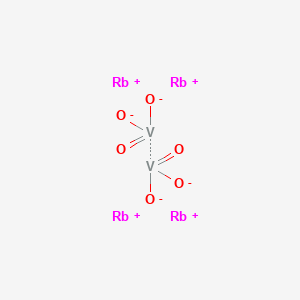
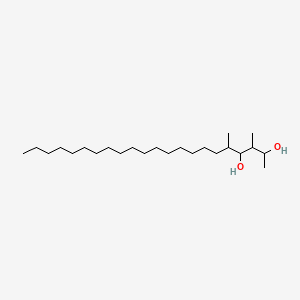




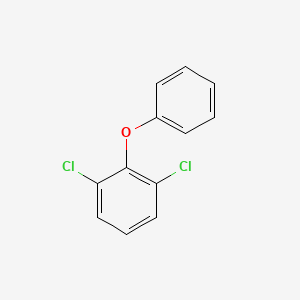
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
